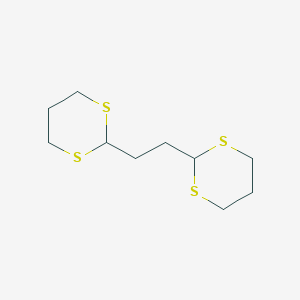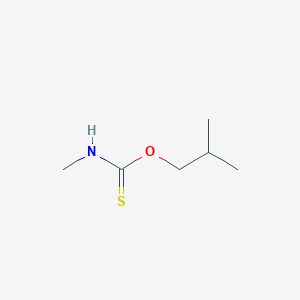
O-Isobutyl methylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Isobutyl methylthiocarbamate (IBMT) is a chemical compound that is widely used in the field of agricultural sciences as a pesticide. It is a member of the family of methylthiocarbamates and is known for its high efficacy in controlling pests and insects that damage crops. IBMT is a selective pesticide that targets specific pests and insects, making it an ideal choice for crop protection.
Mécanisme D'action
O-Isobutyl methylthiocarbamate acts as a cholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, O-Isobutyl methylthiocarbamate disrupts the nervous system of pests and insects, leading to paralysis and death.
Effets Biochimiques Et Physiologiques
O-Isobutyl methylthiocarbamate has been shown to have both biochemical and physiological effects on pests and insects. Biochemically, O-Isobutyl methylthiocarbamate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This accumulation causes overstimulation of the nervous system, leading to paralysis and death. Physiologically, O-Isobutyl methylthiocarbamate affects the respiratory system of pests and insects, leading to suffocation and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of O-Isobutyl methylthiocarbamate is its selectivity towards specific pests and insects, making it an ideal choice for crop protection. It is also easily synthesized and has low toxicity to non-target organisms. However, one of the limitations of O-Isobutyl methylthiocarbamate is its potential for resistance development in pests and insects. To overcome this limitation, it is important to use O-Isobutyl methylthiocarbamate in combination with other pesticides and to rotate its use with other pesticides.
Orientations Futures
Future research on O-Isobutyl methylthiocarbamate should focus on its potential for use in integrated pest management (IPM) programs. IPM is an environmentally friendly approach to pest control that involves the use of multiple strategies, including cultural, biological, and chemical control methods. O-Isobutyl methylthiocarbamate has the potential to be used in combination with other IPM strategies to provide effective and sustainable pest control. Additionally, future research should focus on the development of new and improved synthesis methods for O-Isobutyl methylthiocarbamate that are more environmentally friendly and cost-effective.
Méthodes De Synthèse
The synthesis of O-Isobutyl methylthiocarbamate involves the reaction of isobutylamine with carbon disulfide and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide. The product obtained is then purified using distillation and recrystallization techniques. The purity of the final product is crucial for its efficacy as a pesticide.
Applications De Recherche Scientifique
O-Isobutyl methylthiocarbamate has been extensively studied for its use as a pesticide in the agricultural industry. It has been shown to be effective against a wide range of pests and insects, including aphids, mites, and thrips. Scientific research has also focused on the environmental impact of O-Isobutyl methylthiocarbamate and its potential toxicity to non-target organisms. Studies have shown that O-Isobutyl methylthiocarbamate has a low toxicity to mammals and birds, making it a safer alternative to other pesticides.
Propriétés
Numéro CAS |
14128-37-1 |
|---|---|
Nom du produit |
O-Isobutyl methylthiocarbamate |
Formule moléculaire |
C6H13NOS |
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
O-(2-methylpropyl) N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
Clé InChI |
PVOYFKUVGNEGHT-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)COC(=NC)S |
SMILES |
CC(C)COC(=S)NC |
SMILES canonique |
CC(C)COC(=S)NC |
Autres numéros CAS |
14128-37-1 |
Synonymes |
IBNMTCM O-isobutyl-N-methylthionocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



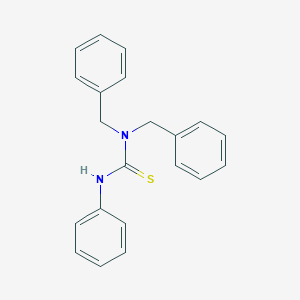
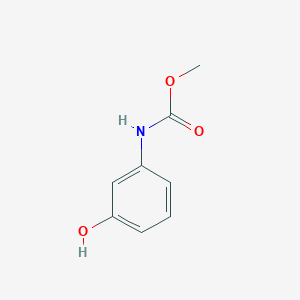
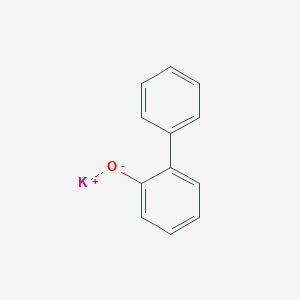
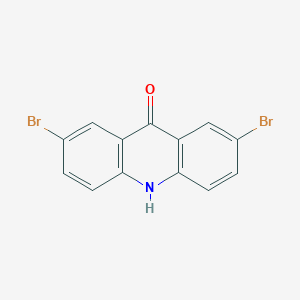
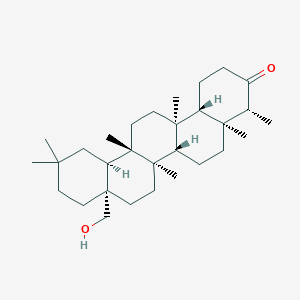
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
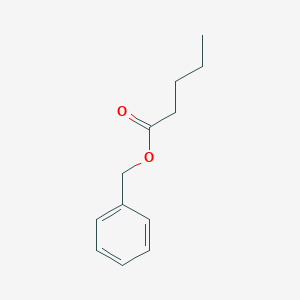
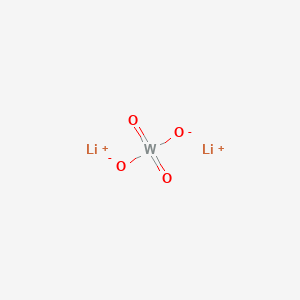
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
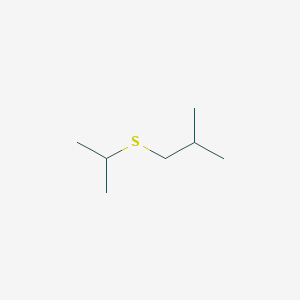
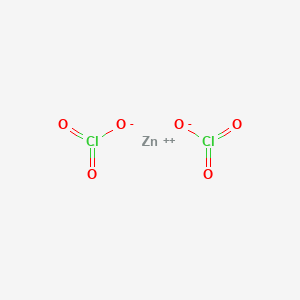
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
